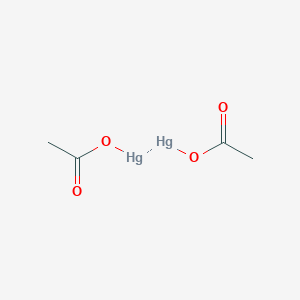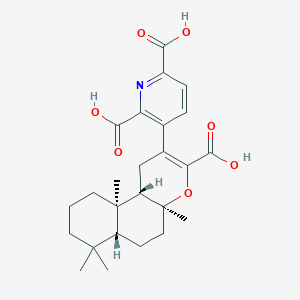
Pyrafluprole
Descripción general
Descripción
Pyrafluprole is a member of the class of pyrazoles, specifically a phenylpyrazole insecticide. It is characterized by its chemical structure, which includes a central pyrazole ring substituted by a 2,6-dichloro-4-(trifluoromethyl)phenyl group, a nitrile group, a (fluoromethyl)sulfanediyl group, and a (pyrazin-2-yl)methylamino group . This compound was introduced as an experimental insecticide by Nihon Nohyaku Co Ltd, Japan .
Métodos De Preparación
The synthesis of pyrafluprole involves several steps, starting with the formation of the pyrazole ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or a primary amine . The specific synthetic route for this compound includes the following steps:
Formation of the pyrazole ring: This is achieved by reacting a diketone with hydrazine or its derivatives.
Substitution reactions: The pyrazole ring is then substituted with various groups, including the 2,6-dichloro-4-(trifluoromethyl)phenyl group, the nitrile group, and the (fluoromethyl)sulfanediyl group.
Final assembly:
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.
Análisis De Reacciones Químicas
Pyrafluprole undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the (fluoromethyl)sulfanediyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine under appropriate conditions.
Aplicaciones Científicas De Investigación
Pyrafluprole has diverse applications in scientific research, including:
Agriculture: As an insecticide, it is used to control various pests in crops.
Pharmaceuticals: Its structure serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Environmental Studies: It is used to study the impact of insecticides on ecosystems and the development of resistance in insect populations.
Mecanismo De Acción
Pyrafluprole exerts its insecticidal effects by targeting the gamma-aminobutyric acid (GABA) receptors in insects. It binds to the GABA-gated chloride channels, leading to the disruption of chloride ion flow and causing hyperexcitation of the nervous system, ultimately resulting in the death of the insect .
Comparación Con Compuestos Similares
Pyrafluprole is similar to other phenylpyrazole insecticides such as fipronil and ethiprole. it is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties . Similar compounds include:
Fipronil: Another phenylpyrazole insecticide with a similar mode of action but different substitution on the pyrazole ring.
Ethiprole: Similar to fipronil but with an ethyl group instead of a trifluoromethyl group on the phenyl ring.
Propiedades
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(fluoromethylsulfanyl)-5-(pyrazin-2-ylmethylamino)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F4N6S/c18-11-3-9(17(21,22)23)4-12(19)14(11)29-16(15(30-8-20)13(5-24)28-29)27-7-10-6-25-1-2-26-10/h1-4,6,27H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIQWGKUSJOETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CNC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F4N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185417 | |
| Record name | Pyrafluprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315208-17-4 | |
| Record name | Pyrafluprole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315208174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrafluprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRAFLUPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4X5DBJ91Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1'R,2R,3'E,5'S,7'S,11'S,12'S,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B1257198.png)
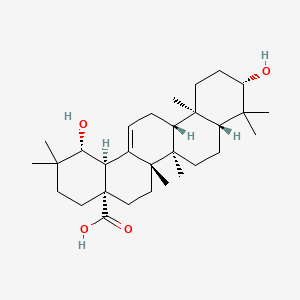
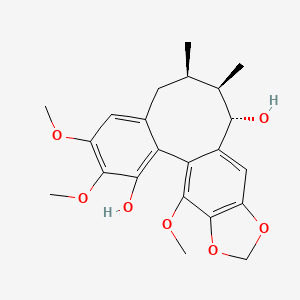
![6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]-](/img/structure/B1257204.png)
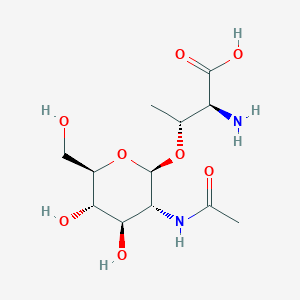
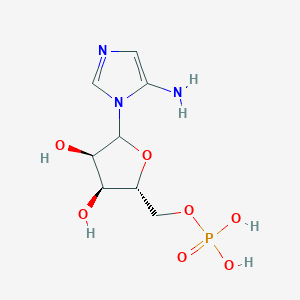

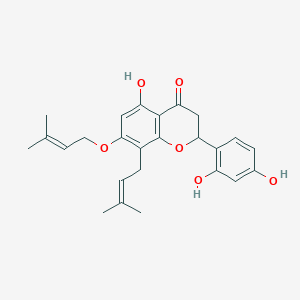
![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E,10E,14E,20E,24E)-28-[carbamimidoyl(methyl)amino]-1-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-2,12,14,16,22-pentamethyl-1-oxooctacosa-2,4,6,8,10,14,20,24-octaen-13-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1257210.png)
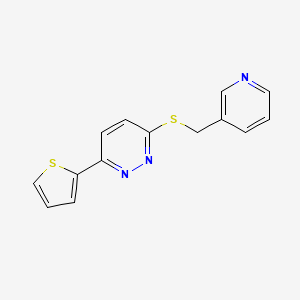
![3-acetamido-N-[4-(4-methylsulfonylphenyl)-2-thiazolyl]-3-phenyl-N-prop-2-enylpropanamide](/img/structure/B1257216.png)
![[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-Tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl] acetate](/img/structure/B1257217.png)
